

A Technical Guide to the Synthesis and Purification of (13C2,15N)Glycine

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Compound of Interest

Compound Name: (~13-C_2,~15-N)Glycine

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This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for doubly labeled (13C2,15N)Glycine. This isotopically labeled amino acid is a critical tool in a variety of research applications, including metabolic studies, protein structure determination by nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in quantitative mass spectrometry-based proteomics. This document outlines a detailed synthetic protocol based on the Strecker synthesis, followed by robust purification procedures to ensure high chemical and isotopic purity.

Synthesis of (13C2,15N)Glycine via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the synthesis of amino acids. For the production of (13C2,15N)Glycine, isotopically labeled precursors are utilized. The overall reaction involves the treatment of a labeled aldehyde with a labeled cyanide and ammonia source, followed by hydrolysis of the resulting aminonitrile.

A viable pathway for the synthesis of (13C2,15N)Glycine involves the use of [13C]formaldehyde and [13C]potassium cyanide as the sources for the two 13C atoms, and [15N]ammonium chloride as the source of the 15N atom.

Experimental Protocol: Strecker Synthesis

Materials:

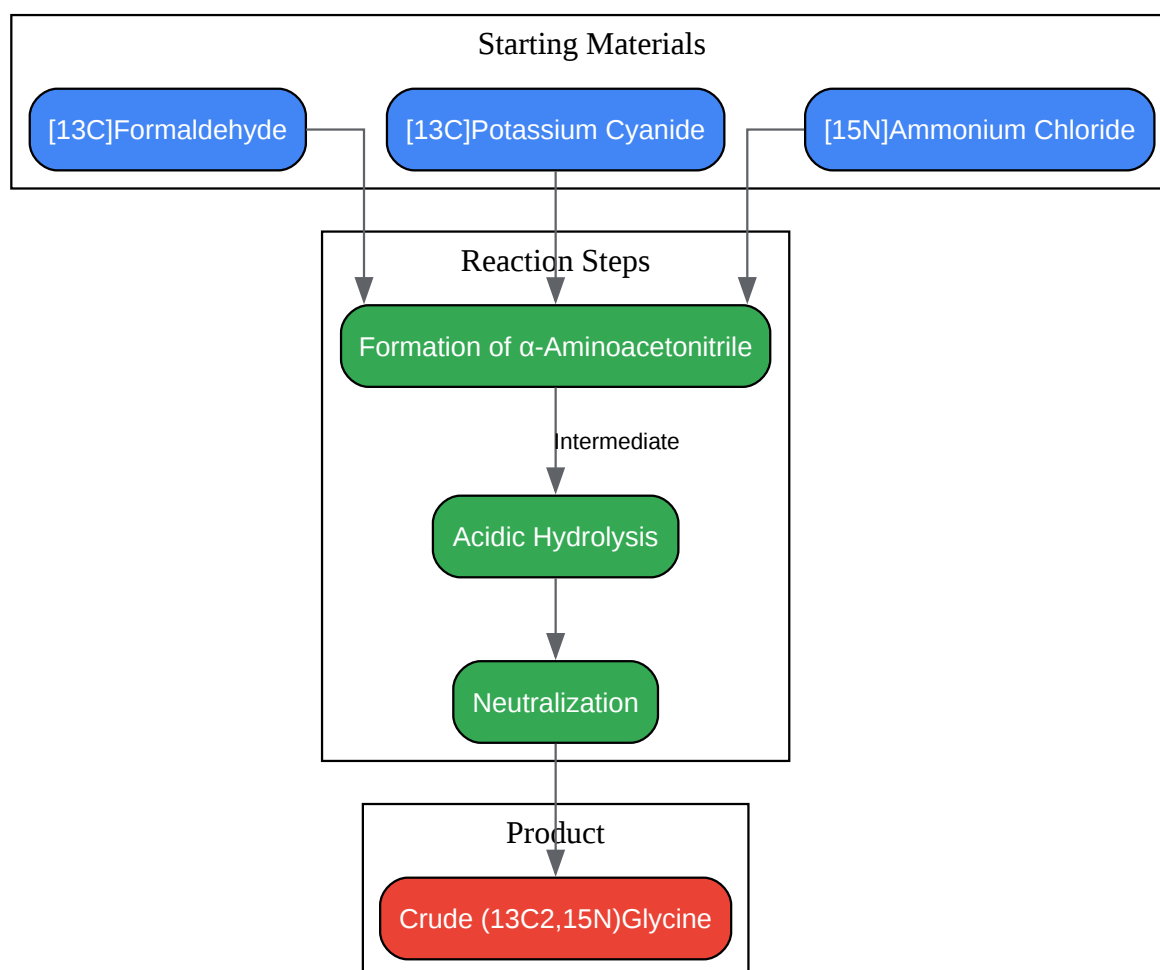
- [13C]Formaldehyde (37 wt. % in H₂O)
- [13C]Potassium cyanide (K¹³CN)
- [15N]Ammonium chloride (¹⁵NH₄Cl)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH)
- Deionized water
- Diethyl ether

Procedure:

- Formation of the α-Aminonitrile:
 - In a well-ventilated fume hood, a solution of [15N]ammonium chloride (¹⁵NH₄Cl) in deionized water is prepared.
 - To this solution, [13C]potassium cyanide (K¹³CN) is added, followed by the slow addition of [13C]formaldehyde at a controlled temperature (typically 0-5 °C) with constant stirring.
 - The reaction mixture is stirred for several hours at room temperature to allow for the formation of the intermediate α-aminoacetonitrile ([¹³C₂-¹⁵N]aminoacetonitrile).
- Hydrolysis to (13C₂,15N)Glycine:
 - The reaction mixture containing the α-aminoacetonitrile is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours. This step converts the nitrile group to a carboxylic acid.
 - After hydrolysis, the solution is cooled, and any unreacted starting materials or byproducts are removed by extraction with diethyl ether.

- The aqueous layer, containing the hydrochloride salt of (13C2,15N)Glycine, is then neutralized with a base, such as sodium hydroxide, to a pH of approximately 6.0 to precipitate the free amino acid.

The logical workflow for the Strecker synthesis of (13C2,15N)Glycine is illustrated in the following diagram.



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Caption: Strecker Synthesis Workflow for (13C2,15N)Glycine.

Purification of (13C2,15N)Glycine

Purification of the synthesized (13C2,15N)Glycine is crucial to remove unreacted starting materials, inorganic salts, and other byproducts. A multi-step purification process involving ion-exchange chromatography followed by crystallization is highly effective in achieving high purity.

Experimental Protocol: Purification

Part A: Ion-Exchange Chromatography

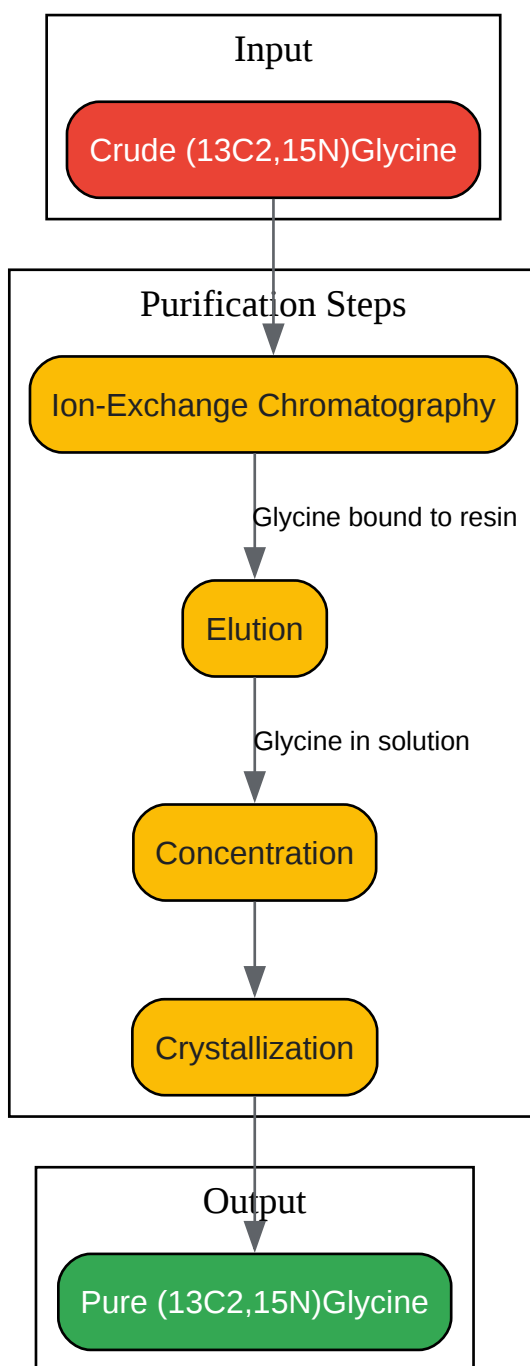
- **Resin Preparation:** A strong cation exchange resin (e.g., Dowex 50W-X8) is packed into a chromatography column and washed thoroughly with deionized water, followed by regeneration with HCl and subsequent washing until the eluent is neutral.
- **Sample Loading:** The crude (13C2,15N)Glycine solution is adjusted to an acidic pH (around 2-3) and loaded onto the prepared cation exchange column. Glycine binds to the resin while anionic and neutral impurities pass through.
- **Washing:** The column is washed with deionized water to remove any remaining unbound impurities.
- **Elution:** The bound (13C2,15N)Glycine is eluted from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH). Fractions are collected and monitored for the presence of the amino acid using a suitable method such as thin-layer chromatography (TLC) with ninhydrin staining.

Part B: Crystallization

- **Concentration:** The fractions containing the purified (13C2,15N)Glycine are pooled and the aqueous ammonia is removed by rotary evaporation under reduced pressure.
- **Crystallization:** The resulting concentrated aqueous solution of glycine is then treated with a water-miscible organic solvent, such as methanol or ethanol, to induce crystallization. The addition of the organic solvent decreases the solubility of glycine, leading to its precipitation.
[1][2] The solution is cooled to further promote crystal formation.

- Isolation and Drying: The crystalline (13C2,15N)Glycine is collected by filtration, washed with a small amount of the cold organic solvent, and dried under vacuum to yield the final high-purity product.

The workflow for the purification of (13C2,15N)Glycine is depicted in the diagram below.



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Caption: Purification Workflow for (13C2,15N)Glycine.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and purification of (13C2,15N)Glycine. Yields and purity levels can vary based on reaction scale and specific conditions.

Parameter	Value	Notes
Synthesis		
Starting Material Molar Ratio	1:1:1.2 ([¹³ C]HCHO:[¹³ C]KCN:[¹⁵ N]NH ₄ Cl)	A slight excess of the ammonia source is often used to drive the reaction to completion.
Reaction Yield (crude)	60-75%	Based on the limiting reagent, [¹³ C]Formaldehyde.
Purification		
Recovery from Ion-Exchange	>90%	
Recovery from Crystallization	>85%	Yield can be optimized by controlling the rate of solvent addition and cooling.[1][2]
Final Product		
Chemical Purity	>99%	Determined by HPLC or NMR.
Isotopic Enrichment (¹³ C)	>99 atom %	Determined by Mass Spectrometry.
Isotopic Enrichment (¹⁵ N)	>99 atom %	Determined by Mass Spectrometry.

Quality Control and Analysis

The final product should be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure and assess chemical purity. The absence of signals from unlabeled glycine confirms high isotopic enrichment.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule and to quantify the level of isotopic enrichment for both ^{13}C and ^{15}N .

This technical guide provides a foundational understanding of the synthesis and purification of (13C2,15N)Glycine. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources, always adhering to appropriate safety precautions when handling hazardous reagents such as potassium cyanide.

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References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. 15N-labeled glycine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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